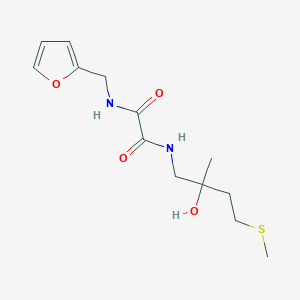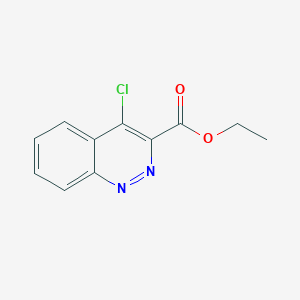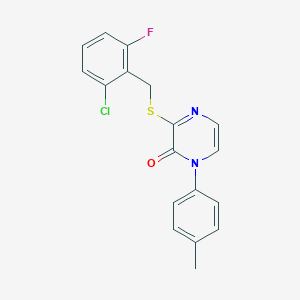
2,5-dichloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,5-dichloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-3-carboxamide is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized and characterized in recent studies. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the potential characteristics and properties of the compound of interest.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions that may include condensation processes. For instance, the synthesis of a pyrazoline derivative involved the use of Gaussian 09 software to optimize the reaction conditions . Similarly, the synthesis of diastereomeric pyridine-3-carboxamides was achieved through reactions that resulted in the formation of stereogenic centers, which were further analyzed by spectroscopic methods . These methods could potentially be adapted for the synthesis of 2,5-dichloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-3-carboxamide.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of a pyrazole-1-carboxamide derivative was elucidated using single-crystal X-ray diffraction, revealing its triclinic crystal system and hydrogen bond interactions . Another compound's structure was confirmed by X-ray single crystal analysis, which provided detailed information about the dihedral angles and intermolecular interactions within the crystal . These techniques would be essential in analyzing the molecular structure of 2,5-dichloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-3-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from spectroscopic investigations and theoretical calculations. Quantum mechanical methods, such as time-dependent density functional theory (TD-DFT), have been used to study the electronic properties and predict the reactivity of a pyrazoline derivative . Additionally, nuclear overhauser enhancement spectroscopy (NOESY) and other NMR techniques have been employed to understand the stereochemical aspects of diastereomeric compounds . These analyses would be relevant for understanding the chemical reactions that 2,5-dichloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-3-carboxamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and computational analyses. For instance, the electronic spectrum, HOMO and LUMO energies, and MEP surface mapping of a pyrazoline derivative were reported using ab initio methods . The configurations of stereogenic centers in diastereomeric compounds were assigned based on NMR analysis . These studies provide a foundation for predicting the properties of 2,5-dichloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-3-carboxamide, such as its solubility, stability, and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
Thiophene derivatives, including those related to the structure of 2,5-dichloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-3-carboxamide, are pivotal in the synthesis of various heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been synthesized to yield a variety of nitrogen nucleophiles, leading to the production of pyrazole, isoxazole, and other derivatives, demonstrating the versatility of thiophene-based compounds in synthesizing a wide range of heterocycles (Mohareb et al., 2004).
Anticancer and Antimicrobial Activity
New thiophene and thiazolyl-thiophene derivatives synthesized from related compounds have shown significant anticancer activity, highlighting the potential of thiophene-based molecules in medical research, particularly in drug development (Atta & Abdel‐Latif, 2021). Additionally, the synthesis of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives has explored their antimicrobial activities, further underscoring the importance of thiophene derivatives in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Material Science and Corrosion Inhibition
Thiazole-based pyridine derivatives have been studied as potential corrosion inhibitors for mild steel, demonstrating the application of such compounds in material science and engineering to protect metals from corrosion. This research shows the practical applications of thiazole and thiophene derivatives in extending the life of metal structures (Chaitra et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole and pyridine derivatives, have been found to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole and pyridine derivatives have been found to affect a variety of biochemical pathways, often leading to changes in cellular processes .
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antimicrobial, antifungal, and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3OS2/c14-10-5-8(11(15)21-10)12(19)18-13-17-9(6-20-13)7-1-3-16-4-2-7/h1-6H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYEOJMKIWKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520651.png)

![3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2520657.png)


![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)
![1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)

![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)



![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)